

The Role of Tasin-30 in Inducing Endoplasmic Reticulum Stress: A Technical Guide

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Compound of Interest		
Compound Name:	Tasin-30	
Cat. No.:	B15606240	Get Quote

Disclaimer: As of the latest available research, specific data on the role of **Tasin-30** in inducing endoplasmic reticulum (ER) stress is limited. This document leverages the extensive research conducted on its close analogue, Tasin-1, to provide a comprehensive technical guide. It is presumed that **Tasin-30**, as a related compound, likely shares a similar mechanism of action centered on the disruption of cholesterol biosynthesis, leading to ER stress. This guide will clearly delineate the data and protocols derived from Tasin-1 studies.

Executive Summary

Tasin-1, a selective inhibitor of truncated adenomatous polyposis coli (APC), instigates apoptosis in colorectal cancer (CRC) cells through a mechanism deeply rooted in the induction of endoplasmic reticulum (ER) stress.[1][2] By inhibiting cholesterol biosynthesis, Tasin-1 triggers the Unfolded Protein Response (UPR), a key signaling cascade in ER stress.[3] This culminates in the activation of pro-apoptotic pathways, including the JNK signaling axis, and the suppression of pro-survival signals like AKT.[1][4] This technical guide provides an in-depth overview of the signaling pathways, quantitative effects, and experimental methodologies associated with Tasin-1-induced ER stress, serving as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Tasin analogues.

Core Mechanism: Cholesterol Depletion and ER Stress Induction



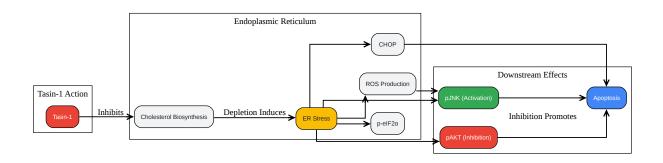
Tasin-1 selectively targets and kills colorectal cancer cells with truncated APC by inhibiting cholesterol biosynthesis.[1][3] This disruption of cellular cholesterol homeostasis is a primary trigger for ER stress. The ER is a critical organelle for protein folding and lipid synthesis, and alterations in its lipid membrane composition, such as cholesterol depletion, can lead to an accumulation of unfolded or misfolded proteins, thereby activating the UPR.[4][5]

Signaling Pathways of Tasin-1-Induced ER Stress

The induction of ER stress by Tasin-1 activates a multi-pronged signaling cascade that ultimately shifts the cellular balance from survival to apoptosis.

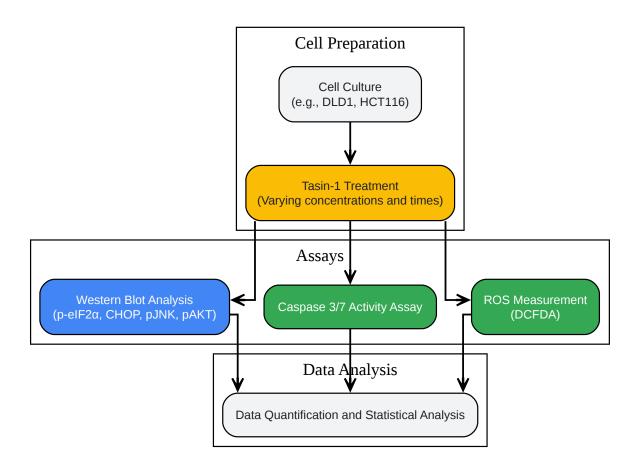
- UPR Activation: Tasin-1 treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the upregulation of C/EBP homologous protein (CHOP), a key marker of ER stress-induced apoptosis.[5]
- JNK Pathway Activation: A critical downstream effect of Tasin-1-induced ER stress is the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] This activation is dependent on the ER stress, as co-treatment with an ER stress inhibitor, 4-phenyl butyric acid (4-PBA), can attenuate JNK phosphorylation.
- Reactive Oxygen Species (ROS) Production: The ER stress triggered by Tasin-1 also leads to the accumulation of reactive oxygen species (ROS), which further contributes to JNK activation and apoptosis.
- Inhibition of AKT Survival Pathway: Concurrently with the activation of pro-apoptotic pathways, Tasin-1 suppresses the pro-survival AKT signaling pathway in a cholesteroldependent manner.[1][4]





Inhibits





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